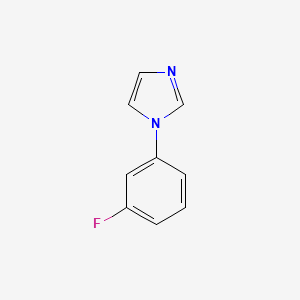

1-(3-Fluorophenyl)imidazole

Description

Overview of Imidazole (B134444) Compounds in Chemical and Biological Sciences

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique structural and electronic properties have made it a cornerstone in various scientific disciplines, particularly in medicinal chemistry.

Significance of Imidazole Scaffold in Medicinal Chemistry

The imidazole nucleus is considered a "privileged scaffold" in drug discovery, a term designated for molecular frameworks that are able to bind to multiple biological targets with high affinity. acs.orgnih.govontosight.ai This versatility stems from the imidazole ring's ability to act as both a hydrogen bond donor and acceptor, engage in pi-pi stacking interactions, and coordinate with metal ions. ontosight.ai These properties allow imidazole-containing molecules to interact effectively with a wide array of enzymes and receptors. ontosight.ai

The significance of the imidazole scaffold is underscored by its presence in numerous biologically essential molecules, including the amino acid histidine, histamine, and purines. nih.govijprajournal.com Furthermore, a multitude of synthetic drugs across various therapeutic areas incorporate the imidazole ring, highlighting its broad pharmacological applicability. These include antifungal agents, anticancer drugs, anti-inflammatory compounds, and antihypertensives. acs.orgontosight.aisigmaaldrich.comnih.gov The structural adaptability of the imidazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop more potent and selective therapeutic agents. nih.govnih.gov

Role of Fluorine Substitution in Chemical and Biological Properties of Imidazoles

The introduction of fluorine into organic molecules, a process known as fluorination, has become a powerful strategy in medicinal chemistry to enhance the properties of drug candidates. acs.org When applied to the imidazole scaffold, fluorine substitution can profoundly influence the compound's physicochemical and biological characteristics.

Fluorine is the most electronegative element, and its incorporation can alter the acidity, basicity, and dipole moment of the imidazole ring system. This can lead to stronger binding interactions with target proteins. acs.org Moreover, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and prolonging the in vivo half-life of the compound. acs.orgclinmedkaz.org The presence of fluorine can also improve a molecule's membrane permeability and bioavailability. In some cases, fluorinated imidazole derivatives have shown enhanced biological activity compared to their non-fluorinated counterparts. nih.gov For instance, studies on certain fluorinated imidazole-containing compounds have demonstrated potent inhibitory activity against specific enzymes. researchgate.net

Research Context and Scope for 1-(3-Fluorophenyl)imidazole

While the broader classes of imidazole and fluorinated compounds are extensively studied, the specific isomer this compound occupies a more niche position within the scientific literature.

Current Gaps in Understanding

A review of existing academic and patent literature reveals a significant gap in the focused investigation of this compound. While its synthesis and basic properties are documented in chemical databases, dedicated studies on its specific biological activities, reaction mechanisms, and potential therapeutic applications are notably scarce. nih.gov Much of the available information situates this compound as a chemical intermediate or as part of larger libraries in broader studies on related fluorophenyl-imidazole derivatives. mdpi.com There is a lack of comprehensive research that singularly focuses on the unique properties and potential of the 3-fluoro isomer in comparison to its ortho- and para-substituted counterparts.

Objectives of Comprehensive Research on this compound

Given the established importance of the imidazole scaffold and the strategic benefits of fluorine substitution, a comprehensive research program on this compound is warranted. Key objectives for such research would include:

Development of optimized and scalable synthetic routes to produce high-purity this compound.

Thorough characterization of its physicochemical properties, including its solid-state structure, spectral data, and solubility.

Systematic evaluation of its biological activity across a range of relevant assays to identify potential therapeutic areas. This would involve screening for anticancer, antimicrobial, anti-inflammatory, and other activities.

Comparative studies with its 2- and 4-fluorophenyl isomers to elucidate structure-activity relationships and the specific influence of the fluorine atom's position.

Investigation into its metabolic fate and stability to assess its drug-likeness and potential for further development.

Addressing these objectives would fill the current knowledge void and could potentially uncover novel applications for this specific fluorinated imidazole derivative.

Propriétés

IUPAC Name |

1-(3-fluorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJDRLQZCRNMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372088 | |

| Record name | 1-(3-fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-42-3 | |

| Record name | 1-(3-fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25372-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Fluorophenyl Imidazole and Its Derivatives

Classical and Modern Synthetic Routes for Imidazole (B134444) Rings

The versatile imidazole ring is a cornerstone of many pharmaceuticals and biologically active molecules. Its synthesis has been a subject of extensive research, leading to the development of numerous named reactions and innovative synthetic strategies.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a historic yet relevant multi-component reaction for the formation of imidazoles. mit.edunih.gov This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. mit.edu The reaction proceeds in a one-pot fashion, offering a straightforward route to tri- and tetrasubstituted imidazoles. nih.gov

The general mechanism is thought to occur in two main stages. Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the imidazole ring. mit.edu A modification of this reaction, where one equivalent of ammonia is replaced by a primary amine, allows for the synthesis of N-substituted imidazoles. mit.edu

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 1,2-Dicarbonyl | Aldehyde | Ammonia | Tri/Tetrasubstituted Imidazole | mit.edunih.gov |

| 1,2-Dicarbonyl | Aldehyde | Primary Amine | N-Substituted Imidazole | mit.edu |

Wallach Imidazole Synthesis

The Wallach synthesis provides a route to chloroimidazoles. The process begins with the reaction of phosphorus oxychloride with an N,N'-disubstituted oxamide (B166460) to generate a nitroxamide. This intermediate is then reduced with hydroiodic acid to yield nitrogen-containing intermediates that lead to the formation of 1,2-disubstituted chloroimidazoles. researchgate.net For instance, the treatment of N,N'-dimethyloxamide with phosphorus pentachloride yields a chlorine-containing intermediate, which upon reduction with hydroiodic acid, gives N-methyl imidazole. researchgate.net

Van Leusen Imidazole Synthesis utilizing TosMICs

The Van Leusen imidazole synthesis is a powerful and versatile method that employs tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction involves the [3+2] cycloaddition of an aldimine with TosMIC. organic-chemistry.org The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine, making it a three-component reaction. acs.org

The mechanism is driven by the unique reactivity of TosMIC, which possesses a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (tosyl group). acs.org Under basic conditions, the deprotonated TosMIC adds to the aldimine, followed by cyclization and subsequent elimination of p-toluenesulfinic acid to afford the imidazole ring. nih.gov This method is widely used for the preparation of 1,4,5-trisubstituted and 1,5-disubstituted imidazoles. organic-chemistry.orgnih.gov

Multicomponent Reactions (MCRs) for Imidazole Derivatives

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including imidazole derivatives. berkeley.edu These reactions involve the one-pot combination of three or more starting materials to form a product that contains substantial portions of all the reactants. preprints.org

Various MCRs have been developed for imidazole synthesis, often utilizing different catalysts and reaction conditions. For example, a four-component reaction involving a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) can be used to produce 1,2,4,5-tetrasubstituted imidazoles. preprints.org The choice of catalyst, such as fluoroboric acid-derived systems, can influence the selectivity towards either tri- or tetrasubstituted imidazoles. preprints.org

| Number of Components | Typical Reactants | Catalyst Example | Product Type | Reference |

| Three | 1,2-Diketone, Aldehyde, Ammonium Salts | HBF4–SiO2 | 2,4,5-Trisubstituted Imidazole | preprints.org |

| Four | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Zn(BF4)2 | 1,2,4,5-Tetrasubstituted Imidazole | preprints.org |

Metal-Free Approaches to Imidazole Synthesis

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential toxicity and environmental impact of metal catalysts. nih.gov Several metal-free approaches for imidazole synthesis have been reported, often relying on acid promotion or catalysis. organic-chemistry.orgorganic-chemistry.org

One such method involves the one-pot reaction of arylmethylamines and 1,2-dicarbonyls or benzoin, promoted by a catalytic amount of acetic acid under aerobic conditions, to afford tetrasubstituted imidazoles in high yields. organic-chemistry.org Another strategy utilizes an acid-promoted multicomponent reaction of an internal alkyne, an aldehyde, and an aniline (B41778) in a one-pot fashion to generate highly substituted imidazoles. organic-chemistry.org

Specific Synthesis of 1-(3-Fluorophenyl)imidazole and Related Fluorinated Imidazoles

The synthesis of this compound specifically requires the formation of a C-N bond between the N-1 position of the imidazole ring and the 3-fluorophenyl group. This is typically achieved through N-arylation reactions, which are a cornerstone of modern cross-coupling chemistry. The primary methods for this transformation are the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling.

These reactions generally involve the coupling of imidazole (or a substituted imidazole) with a 3-fluorophenyl halide (e.g., 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene) or a 3-fluorophenylboronic acid.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a nucleophile, in this case, imidazole. organic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern variations utilize soluble copper catalysts with ligands such as diamines, which allow for milder reaction conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. organic-chemistry.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. researchgate.net For the synthesis of this compound, imidazole would be coupled with a 3-fluorophenyl halide.

Chan-Lam Coupling: This copper-catalyzed N-arylation reaction utilizes arylboronic acids as the arylating agent. mit.edu A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and in the presence of air. mit.edu The reaction is typically carried out with a stoichiometric or catalytic amount of a copper(II) salt. mit.edu

A plausible synthetic route to this compound would involve the reaction of imidazole with 3-fluorophenylboronic acid under Chan-Lam coupling conditions, or with 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene under Buchwald-Hartwig or Ullmann conditions. The choice of method would depend on the availability of starting materials, desired reaction conditions, and catalyst/ligand system.

Research on the synthesis of fluorinated imidazole derivatives has shown that these compounds are effective anti-neoplastic agents. For instance, a series of fluorinated imidazole[4,5f] acs.orgorganic-chemistry.orgphenanthroline derivatives have been synthesized and shown to inhibit the growth of liver cancer cells. While a specific protocol for this compound is not detailed in the provided context, the general methodologies for N-arylation of imidazoles are well-established and would be directly applicable.

| N-Arylation Method | Arylating Agent | Catalyst | Typical Conditions | Reference |

| Ullmann Condensation | Aryl Halide | Copper (or Cu salts) | High temperature, polar solvents (classic); Milder with ligands | organic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Palladium complex with phosphine ligand | Inert atmosphere, base | researchgate.netorganic-chemistry.org |

| Chan-Lam Coupling | Arylboronic Acid | Copper(II) salt | Often room temperature, air | mit.edu |

Reaction Pathways and Reaction Conditions

The primary route for the synthesis of this compound involves the N-arylation of imidazole with a suitable 3-fluorophenyl electrophile. Two of the most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction. nsf.gov In a typical procedure, imidazole is reacted with a 3-halofluorobenzene, such as 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene, in the presence of a copper catalyst and a base. The reaction is often carried out in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures. nsf.gov The choice of catalyst can range from copper powder to various copper(I) salts, such as CuI. The base, commonly a carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of imidazole, facilitating its nucleophilic attack on the aryl halide.

The Buchwald-Hartwig amination offers a more modern and often milder alternative, utilizing a palladium catalyst. researchgate.netnih.govproquest.com This reaction couples imidazole with a 3-halofluorobenzene using a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand. The selection of the ligand is critical for the efficiency of the catalytic cycle and can significantly impact reaction yields. A strong base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is employed to generate the imidazolide (B1226674) anion. Common solvents for this reaction include toluene (B28343) and dioxane.

Precursor Compounds and Reagents

The key precursors for the synthesis of this compound are imidazole and a reactive derivative of 3-fluorobenzene.

Table 1: Key Precursors and Reagents for the Synthesis of this compound

| Precursor/Reagent | Role | Common Examples |

| Imidazole | Nucleophile | Imidazole |

| 3-Fluorophenyl Halide | Electrophile | 1-Bromo-3-fluorobenzene, 1-Iodo-3-fluorobenzene |

| Catalyst | Facilitates C-N bond formation | Copper(I) iodide (CuI), Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand (for Pd-cat.) | Stabilizes and activates the catalyst | Buchwald or Hartwig-type phosphine ligands |

| Base | Deprotonates imidazole | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu) |

| Solvent | Reaction medium | Dimethylformamide (DMF), N-Methylpyrrolidone (NMP), Toluene, Dioxane |

Optimization of Reaction Yield and Purity

Optimizing the synthesis of this compound involves the careful selection and tuning of several reaction parameters to maximize the yield and purity of the final product.

For the Ullmann condensation , key factors for optimization include the choice of copper catalyst and its oxidation state, the nature of the base, the reaction temperature, and the solvent. The use of copper(I) salts, often in combination with a ligand such as a diamine, can lead to higher yields and milder reaction conditions compared to traditional copper powder. The strength of the base can also influence the reaction rate, with stronger bases generally leading to faster conversions.

In the case of the Buchwald-Hartwig amination , the choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount. Different generations of ligands have been developed to improve the scope and efficiency of this reaction. Temperature and the choice of base are also critical variables that need to be optimized for each specific substrate combination to minimize side reactions and maximize the desired product formation. Purification is typically achieved through column chromatography to remove unreacted starting materials and catalyst residues.

Synthesis of Functionalized this compound Derivatives

Strategies for Introducing Substituents

The functionalization of the this compound scaffold can be achieved by introducing substituents onto either the imidazole ring or the fluorophenyl ring.

Substitution on the Imidazole Ring: The imidazole ring is susceptible to electrophilic substitution, primarily at the C4 and C5 positions. globalresearchonline.net However, the reactivity can be influenced by the electronic nature of the N-aryl group. Halogenation, nitration, and acylation are common electrophilic substitution reactions that can be employed to introduce functional groups onto the imidazole core.

Substitution on the Fluorophenyl Ring: The fluorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. Therefore, electrophilic aromatic substitution is the more common strategy for functionalizing the fluorophenyl ring. The fluorine atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine. However, the imidazole substituent, being electron-withdrawing, will direct incoming electrophiles to the meta position relative to the imidazole. The interplay of these directing effects will determine the regioselectivity of the substitution.

Role of "Click" Chemistry in Functionalization

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and versatile tool for the functionalization of this compound derivatives. organic-chemistry.org This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage between two molecular fragments. organic-chemistry.org

To utilize click chemistry, a this compound derivative must first be functionalized with either an azide (B81097) or a terminal alkyne group. For instance, an alkyne handle can be introduced onto the imidazole or the fluorophenyl ring through a suitable substitution reaction. This alkyne-modified this compound can then be reacted with a wide variety of azide-containing molecules in the presence of a copper(I) catalyst to generate a library of triazole-linked derivatives. nih.gov This modular approach is highly efficient and allows for the rapid generation of diverse molecular architectures with potential applications in various fields.

Spectroscopic and Structural Elucidation of 1 3 Fluorophenyl Imidazole

Advanced Spectroscopic Characterization Techniques

The characterization of 1-(3-Fluorophenyl)imidazole is accomplished through the integrated application of several spectroscopic methods. Each technique offers unique information about the molecule's structure, and together they provide a complete and verified structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are fundamental for mapping the proton and carbon skeletons of the molecule.

While specific experimental spectral data for this compound is not widely available in published literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features. The imidazole (B134444) ring protons (at positions 2, 4, and 5) would exhibit distinct chemical shifts, typically in the aromatic region. The protons of the 3-fluorophenyl group would present as a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

Proton NMR (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of this compound, the signals for the protons on the imidazole and fluorophenyl rings would be observed. The proton at the C2 position of the imidazole ring is expected to appear as a singlet at the most downfield position among the imidazole protons due to the influence of two adjacent nitrogen atoms. The H4 and H5 protons would appear as distinct signals, likely triplets or doublets of doublets depending on the coupling constants.

The four protons on the 3-fluorophenyl ring would display a more complex pattern. The fluorine atom at position 3 would couple with adjacent protons (H2, H4, H6) and to a lesser extent with the more distant proton (H5), resulting in characteristic splitting patterns that are invaluable for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 (Imidazole) | 7.8 - 8.2 | s (singlet) |

| H-4 (Imidazole) | 7.2 - 7.5 | t (triplet) |

| H-5 (Imidazole) | 7.1 - 7.4 | t (triplet) |

| H-2' (Phenyl) | 7.5 - 7.7 | dt (doublet of triplets) |

| H-4' (Phenyl) | 7.2 - 7.4 | ddd (doublet of doublets of doublets) |

| H-5' (Phenyl) | 7.5 - 7.7 | q (quartet) or td (triplet of doublets) |

| H-6' (Phenyl) | 7.3 - 7.5 | ddd (doublet of doublets of doublets) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the three carbons of the imidazole ring and the six carbons of the fluorophenyl ring. The carbon atom bonded to the fluorine (C-3') will exhibit a large coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. The chemical shifts of the imidazole carbons (C-2, C-4, C-5) are characteristic of heterocyclic aromatic systems.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-2 (Imidazole) | 135 - 140 | No |

| C-4 (Imidazole) | 118 - 122 | No |

| C-5 (Imidazole) | 128 - 132 | No |

| C-1' (Phenyl) | 138 - 142 | Yes (³JCF) |

| C-2' (Phenyl) | 110 - 114 | Yes (²JCF) |

| C-3' (Phenyl) | 161 - 165 | Yes (¹JCF) |

| C-4' (Phenyl) | 106 - 110 | Yes (²JCF) |

| C-5' (Phenyl) | 130 - 134 | Yes (³JCF) |

| C-6' (Phenyl) | 118 - 122 | Yes (⁴JCF) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the phenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the C-H, C=C, and C=N bonds of the aromatic rings, as well as a strong C-F stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H Stretch | Aromatic (Imidazole & Phenyl) |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1500 - 1520 | C=N Stretch | Imidazole Ring |

| 1200 - 1250 | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (162.17 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula as C₉H₇FN₂.

The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of HCN from the imidazole ring, which can provide further structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. mdpi.com

Table 4: Predicted HRMS Data for this compound Adducts mdpi.com

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 163.06661 |

| [M+Na]⁺ | 185.04855 |

| [M-H]⁻ | 161.05205 |

| [M]⁺ | 162.05878 |

Note: Data sourced from PubChem predictions. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of this compound using UV-Vis spectroscopy would provide insights into its electronic transitions. Typically, imidazole and its derivatives exhibit absorption bands in the UV region. The spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the imidazole and fluorophenyl rings. The solvent used for the analysis can influence the position and intensity of these peaks. While general principles of UV-Vis spectroscopy for imidazole compounds are well-established, specific absorption data for this compound is not presently available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide detailed information on the molecular structure, conformation, and intermolecular interactions of this compound.

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. This would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. However, published single-crystal X-ray diffraction data for this specific compound could not be found.

The diffraction data would first be used to determine the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the space group, which describe the symmetry of the crystal lattice. This information is fundamental to solving the crystal structure. For related fluorophenyl-imidazole derivatives, a variety of crystal systems and space groups have been reported, but specific crystallographic parameters for this compound are not documented in available literature.

| Crystallographic Parameter | Data |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Elemental Analysis for Compound Purity and Composition

Elemental analysis, typically CHN analysis, is a standard procedure to verify the purity and empirical formula of a synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the calculated theoretical values for the molecular formula of this compound (C₉H₇FN₂). A close correlation between the found and calculated values would confirm the compound's elemental composition. Specific elemental analysis results for this compound have not been reported in the searched sources.

| Element | Theoretical % | Found % |

| Carbon (C) | 66.66 | Data Not Available |

| Hydrogen (H) | 4.35 | Data Not Available |

| Nitrogen (N) | 17.27 | Data Not Available |

Computational Chemistry and Molecular Modeling of 1 3 Fluorophenyl Imidazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and reliable method for predicting the properties of molecules.

A fundamental step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. For 1-(3-Fluorophenyl)imidazole, the key structural parameter is the dihedral angle between the phenyl and imidazole (B134444) rings. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the minimum energy conformation.

Table 1: Representative Optimized Geometric Parameters for Phenylimidazole Systems (Illustrative)

| Parameter | 1-Phenylimidazole (Example) | Expected Trend for this compound |

| Phenyl-Imidazole Dihedral Angle (°) | ~37 | Similar non-planar conformation expected |

| C-N Bond Length (Phenyl-Imidazole) (Å) | ~1.43 | Minor changes due to electronic effects of Fluorine |

| Planarization Energy Barrier (kcal/mol) | ~1.5 - 2.0 | Potentially altered by fluorine substitution |

Note: This table is illustrative and based on data for related compounds. Specific values for this compound are not available in the cited literature.

Understanding the electronic landscape of this compound is crucial for predicting its reactivity and intermolecular interactions. DFT calculations provide several key electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For phenylimidazole systems, the HOMO is typically a π-orbital delocalized over both rings, while the LUMO is a π*-orbital.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential. The electronegative fluorine atom will also create a region of negative potential on the phenyl ring.

Studies on fluorinated aromatic compounds demonstrate that the fluorine atom acts as an electron-withdrawing group through inductive effects, which would influence the charge distribution on the phenyl ring of this compound researchgate.net.

DFT methods are highly effective at predicting various types of spectra, which can then be compared with experimental data for validation of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations are valuable for assigning experimental spectra and can help to confirm the predicted lowest-energy conformation.

Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule. The resulting simulated IR spectrum, showing the frequencies and intensities of these vibrations, can be compared with experimental FT-IR data. Key vibrational modes for this compound would include the C-H, C=C, and C-N stretching and bending vibrations of the imidazole and phenyl rings, as well as the characteristic C-F stretching frequency. Computational studies on related fluorophenyl imidazoles have shown good agreement between calculated and experimental vibrational frequencies researchgate.net.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The calculated spectrum can predict the absorption maxima (λmax) corresponding to electronic transitions, typically π → π* transitions in aromatic systems like this compound acs.orgtandfonline.comhw.ac.uk.

Table 2: Representative Calculated Spectroscopic Data for Phenylimidazole Systems (Illustrative)

| Spectroscopic Data | Method | Expected Features for this compound |

| ¹³C NMR Chemical Shifts (ppm) | DFT/GIAO | Distinct signals for imidazole and fluorophenyl carbons. C-F carbon will show characteristic splitting. |

| Key IR Frequencies (cm⁻¹) | DFT Frequency | C-F stretch (~1100-1250), Aromatic C=C stretch (~1400-1600), Imidazole ring vibrations. |

| UV-Vis λmax (nm) | TD-DFT | Absorption bands in the UV region corresponding to π → π* transitions. |

Note: This table is illustrative and based on general knowledge and data for related compounds. Specific values for this compound are not available in the cited literature.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment.

MD simulations can explore the conformational landscape of this compound by simulating its atomic motions over time. Starting from the DFT-optimized geometry, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the phenyl-imidazole bond. By analyzing the trajectory of the simulation, one can determine the distribution of the dihedral angle and the time scale of conformational changes. This provides a more realistic picture of the molecule's structure in a dynamic environment compared to the static DFT model. Enhanced sampling techniques can be employed to overcome energy barriers and explore a wider range of conformations.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. By placing this compound in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and how it affects its conformation and dynamics.

Radial distribution functions (RDFs) can be calculated from the MD trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For this compound in water, RDFs would likely show strong hydrogen bonding between water and the nitrogen atoms of the imidazole ring aip.orgresearchgate.net. The simulation can also provide insights into the hydration of the fluorophenyl ring. These simulations are crucial for understanding the behavior of the molecule in a biological or solution-phase context.

The computational investigation of this compound, through the synergistic use of DFT and MD simulations, offers a detailed understanding of its structural, electronic, and dynamic properties. While specific computational research on this particular molecule is limited, the established methodologies applied to analogous phenylimidazole systems provide a clear roadmap for its theoretical characterization. Such studies are invaluable for rationalizing the molecule's behavior and for guiding the design of new functional molecules with tailored properties.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. Such studies are fundamental in elucidating the molecular basis of a compound's biological activity.

Studies on various imidazole-containing compounds have demonstrated their potential to bind to a wide array of biological targets, including enzymes and receptors. ekb.egnih.govnih.govresearchgate.net For this compound, molecular docking simulations would aim to identify the most stable binding conformation, predict the binding affinity, and characterize the key interactions driving the ligand-protein recognition process.

Molecular docking simulations predict the specific binding site of a ligand on a protein and the nature of its interactions with the amino acid residues in that pocket. For this compound, the imidazole and the fluorophenyl rings are key structural features that govern its binding. The imidazole ring can participate in hydrogen bonding and aromatic interactions, while the fluorophenyl group primarily contributes to hydrophobic and van der Waals interactions. The fluorine atom itself can form specific contacts, such as halogen bonds or hydrogen bonds, with suitable residues in the binding pocket.

Research on analogous 4-fluorophenyl-imidazole derivatives has identified their potential to inhibit kinases such as p38α MAPK, CK1δ, and JAK2. nih.gov A docking study of this compound into a kinase active site, for example, would likely predict interactions with key residues in the hinge region, a common binding motif for kinase inhibitors.

Table 1: Predicted Interactions of this compound with Biological Targets

| Interaction Type | Structural Feature Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Imidazole Nitrogen | Asp, Glu, Gln, Asn, Ser, Thr, His, Backbone C=O or N-H |

| Pi-Pi Stacking | Imidazole Ring, Phenyl Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Phenyl Ring | Ala, Val, Leu, Ile, Met, Pro, Phe, Trp |

| Halogen Bonding | Fluorine Atom | Backbone C=O, Ser, Thr, Tyr |

A detailed ligand-protein interaction profile provides a comprehensive map of all non-covalent forces stabilizing the complex. For this compound, this profile would be generated post-docking to analyze the geometry and energetics of each interaction. The imidazole ring's nitrogen atom can act as a hydrogen bond acceptor, a crucial feature for anchoring the molecule in many active sites. The aromatic nature of both the imidazole and phenyl rings allows for favorable pi-pi stacking or pi-cation interactions with aromatic or charged residues of the protein target. The 3-fluoro substitution on the phenyl ring alters the electronic properties of the ring and can influence its interactions within the binding pocket.

Table 2: Ligand-Protein Interaction Profile for this compound

| Feature of this compound | Type of Interaction | Description |

|---|---|---|

| Imidazole Ring Nitrogen (N-1) | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups on protein residues (e.g., -NH, -OH). |

| Imidazole Ring | Aromatic/Pi Interactions | Participates in pi-pi stacking with aromatic side chains of Phe, Tyr, Trp. |

| Fluorophenyl Ring | Hydrophobic Interactions | Interacts with non-polar amino acid residues in the binding pocket. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches provide a powerful means to establish these relationships, guiding the modification of a lead compound to improve its efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. Numerous QSAR studies have been conducted on imidazole derivatives to model their anticancer, antifungal, and receptor antagonist activities. nih.govresearchgate.netimist.maresearchgate.net

Electronic Descriptors: The high electronegativity of fluorine would affect the charge distribution (e.g., dipole moment, partial charges) of the phenyl ring.

Lipophilicity Descriptors: The fluorine atom would increase the lipophilicity (LogP) of the molecule compared to its non-fluorinated counterpart.

Steric Descriptors: Descriptors like molecular volume and surface area would be calculated to account for the size and shape of the molecule.

A resulting QSAR equation would quantify the contribution of these properties to the biological activity, providing a predictive model for designing new, more potent compounds.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.commdpi.comresearchgate.net A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.

For a class of active compounds including this compound, a pharmacophore model could be generated to define the key features responsible for their activity. nih.govchemijournal.com Based on its structure, a hypothetical pharmacophore for this compound would likely contain:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor feature from one of the imidazole nitrogen atoms.

A hydrophobic feature associated with the fluorophenyl moiety.

This model could then be used as a 3D query to screen large compound libraries to identify novel molecules with a similar arrangement of features and thus a higher probability of being active at the same biological target.

Table 4: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring (AR) | Phenyl Ring | Pi-stacking and hydrophobic interactions. |

| Aromatic Ring (AR) | Imidazole Ring | Pi-stacking and positioning of other features. |

| Hydrogen Bond Acceptor (HBA) | Imidazole Nitrogen | Forms key hydrogen bonds with the protein target. |

Biological Activities and Mechanistic Investigations of Imidazole Derivatives

Broad-Spectrum Pharmacological Activities of Imidazoles

The imidazole (B134444) ring is a crucial structural component in medicinal chemistry, found in numerous natural and synthetic compounds. researchgate.netspringerprofessional.de Derivatives of imidazole are recognized for their wide range of pharmacological properties, which stem from the unique structural features of the imidazole ring that allow it to bind to various enzymes and receptors. researchgate.netnih.gov This versatility has led to the development of imidazole-based drugs for treating a variety of diseases, including infections, inflammation, and cancer. nih.govnih.gov

Imidazole derivatives are well-established as potent antimicrobial agents. researchgate.net Their broad-spectrum activity includes antibacterial, antifungal, antiviral, and antiparasitic effects. researchgate.netnih.gov Clinically used antifungal drugs such as ketoconazole, clotrimazole, and miconazole (B906) feature the imidazole scaffold, highlighting its importance in combating fungal infections. researchgate.netwikipedia.org

The antimicrobial mechanism of action for imidazole derivatives often involves interference with critical cellular processes of the pathogen. nih.gov This can include disrupting cell wall synthesis, interfering with DNA replication, and compromising cell membrane integrity. nih.gov For instance, nitroimidazole derivatives function as prodrugs that, under anaerobic conditions, are reduced to radical anions which cause damage to microbial DNA. nih.gov The structural versatility of the imidazole core allows for the synthesis of new derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, making it a valuable scaffold in the effort to overcome antimicrobial resistance. nih.govresearchgate.netnih.gov

Substituted fluorophenyl imidazoles have demonstrated significant anti-inflammatory properties. Research has shown that these compounds can effectively inhibit the production of inflammatory mediators. For example, a fluorophenyl-substituted imidazole was found to inhibit nitric oxide (NOx) production in LPS-induced macrophages at various concentrations. nih.gov This anti-inflammatory effect is also characterized by the inhibition of leukocyte migration and the secretion of pro-inflammatory cytokines. researchgate.netnih.gov

Previous studies by one research group confirmed the anti-inflammatory activity of a fluorophenyl-imidazole in both in vitro and in vivo lung injury models, where it was shown to reduce leukocyte migration and the secretion of myeloperoxidase, nitric oxide metabolites, and cytokines. researchgate.netnih.gov

| Concentration (µM) | Inhibition of NOx Production (%) |

| 30 | 45.0 ± 4.2 |

| 10 | 42.3 ± 2.8 |

| 3 | 37.5 ± 3.0 |

| 1 | 30.7 ± 2.7 |

Table 1: In vitro anti-inflammatory activity of a fluorophenyl-imidazole, demonstrating its ability to inhibit nitric oxide (NOx) production in LPS-induced macrophages. nih.gov

The imidazole scaffold is a key component in a variety of anticancer agents, attributed to its ability to interfere with cancer cell proliferation through multiple mechanisms. nih.govnih.gov Imidazole derivatives have been developed to target various aspects of cancer pathology, including angiogenesis, cell cycle progression, and apoptosis induction. nih.govnih.gov

A series of 2-(fluorophenyl)-1H-benzimidazole derivatives, which are structurally related to 1-(3-Fluorophenyl)imidazole, have shown significant antiproliferative activity against a panel of human cancer cell lines. acgpubs.org The compound 2-(3-Fluorophenyl)-1H-benzo[d]imidazole (ORT13), for instance, was evaluated for its cytotoxic effects. acgpubs.org These derivatives were noted for being more selective toward cancerous cells while being less toxic to normal human cells compared to the standard drug methotrexate. acgpubs.org

| Cell Line | Cancer Type | IC₅₀ (µM) for ORT13 |

| A549 | Lung | >10 |

| A498 | Kidney | >10 |

| HeLa | Cervical | >10 |

| A375 | Melanoma | >10 |

| HepG2 | Liver | >10 |

Table 2: In vitro antiproliferative activity of 2-(3-Fluorophenyl)-1H-benzo[d]imidazole (ORT13) against various human cancer cell lines, as determined by the MTT assay. acgpubs.org

The ability of imidazole-based compounds to inhibit specific enzymes is a key aspect of their therapeutic potential. drugbank.com They have been shown to target a wide range of enzymes involved in various disease processes. For instance, certain fluorophenyl imidazole derivatives have been identified as potent inhibitors of cytochrome P-450 enzymes, such as aromatase. nih.gov

Other research has focused on different enzymatic targets. Derivatives of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole have been investigated as inhibitors of p38α, a key kinase in inflammatory pathways. ju.edu.sa Additionally, other imidazole-based compounds have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.gov

| Compound | Target Enzyme | Activity (IC₅₀) |

| N-[3-(4'-Fluorophenyl) propyl] imidazole | Aromatase (CYP19A1) | 0.31 µM |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivative (Compound 24g) | p38α Kinase | 0.68 µM |

| Imidazole-based derivative (Compound 3c) | EGFR | 236.38 nM |

Table 3: Enzyme inhibitory activities of various fluorophenyl-containing imidazole derivatives against different biological targets. nih.govju.edu.sanih.gov

Mechanistic Insights into Biological Action

The diverse biological activities of imidazole derivatives are a direct result of their interactions with specific molecular targets, including enzymes, receptors, and DNA. nih.gov The electronic-rich nature of the imidazole ring facilitates binding to these biological macromolecules. dovepress.com

In the context of its anti-inflammatory effects, a key mechanism for a fluorophenyl-imidazole is the immunomodulation of macrophages. nih.gov This compound was found to promote the repolarization of pro-inflammatory M1 macrophages to the anti-inflammatory M2 phenotype. nih.gov This shift is evidenced by an increase in M2 markers such as IL-4, IL-10, and IL-13, and a decrease in pro-inflammatory mediators. nih.gov Mechanistically, this action was linked to the inhibition of the p38 MAPK and NF-κB phosphorylation pathways. researchgate.netnih.gov

The anticancer activities of imidazole compounds involve multiple mechanisms. Some derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Others function by inhibiting key enzymes crucial for cancer cell survival and proliferation, such as receptor tyrosine kinases like EGFR. nih.gov The interaction often occurs at the ATP-binding site of the kinase domain. nih.gov For cytochrome P-450 enzymes, the inhibitory mechanism can involve the binding of one of the imidazole's nitrogen atoms to the central heme iron atom of the enzyme, disrupting its catalytic activity. wikipedia.org Furthermore, some benzimidazole (B57391) derivatives, which are structurally related, are known to exert their anticancer effects through DNA alkylation. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available for the compound "this compound" corresponding to the biological activities and evaluation strategies outlined in your request.

Extensive searches for "this compound" and its CAS Number (25372-42-3) did not yield any specific research data on the following topics:

In Vitro and In Vivo Biological Evaluation Strategies

Antimicrobial Susceptibility Testing (e.g., Disk Diffusion)

While research exists for other fluorophenyl-substituted imidazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. The available information for related but structurally distinct compounds cannot be used to accurately describe the biological profile of "this compound".

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for "this compound" at this time.

Medicinal Chemistry and Drug Design Applications

Imidazole (B134444) as a Bioisostere in Drug Development

A fundamental strategy in medicinal chemistry is the concept of bioisosterism, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the molecule's activity or pharmacokinetic profile. The imidazole nucleus is recognized as an effective bioisostere for several functional groups, a role that is crucial in overcoming common drug development hurdles. benthamdirect.com

One of the most significant applications of the imidazole ring is as a bioisostere for the amide bond. nih.gov Amide bonds are prevalent in many biologically active molecules but are often susceptible to hydrolysis by amidase enzymes in the body, leading to poor metabolic stability. nih.gov Replacing a metabolically vulnerable amide linkage with a stable imidazole ring can preserve the necessary spatial arrangement and electronic properties for biological activity while significantly improving the compound's stability in plasma and the brain. nih.govresearchgate.netnih.gov This strategy has been successfully employed to enhance the potency, plasma stability, and brain permeability of peptidomimetic compounds. nih.govnih.gov

The imidazole ring's versatility extends to its use as a bioisostere for other heterocycles such as triazole, pyrazole, thiazole, tetrazole, and oxazole, allowing chemists to fine-tune a molecule's properties for optimal therapeutic effect. benthamdirect.com

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Amide | Imidazole | Enhance metabolic stability against amidases, improve brain permeability. nih.govnih.govnih.gov |

| Triazole, Pyrazole | Imidazole | Modulate electronic properties and receptor binding interactions. benthamdirect.com |

| Thiazole, Oxazole | Imidazole | Alter physicochemical properties like solubility and lipophilicity. benthamdirect.com |

| Purine (B94841) Base | Benzimidazole (B57391) | Mimic the natural purine structure to interact with biological targets like DNA. nih.gov |

Strategies for Enhancing Pharmacokinetic Properties

The journey of a drug from administration to its target site is governed by its pharmacokinetic properties, broadly defined by its absorption, distribution, metabolism, and excretion (ADME). For imidazole-containing compounds like 1-(3-Fluorophenyl)imidazole, specific strategies are employed to optimize these parameters.

Poor aqueous solubility is a major obstacle in drug development, as it often leads to low absorption and insufficient bioavailability. jneonatalsurg.comresearchgate.net A drug must dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream. ijpca.org The imidazole core itself can contribute positively to solubility. The presence of two nitrogen atoms allows the ring to participate in hydrogen bonding, which can improve interactions with water. benthamdirect.com

Several formulation and chemical modification strategies are used to enhance the solubility and bioavailability of poorly soluble drugs, including those with an imidazole scaffold. jneonatalsurg.comekb.eg

Table of Solubility Enhancement Techniques

| Strategy | Description | Application to Imidazole Compounds |

|---|---|---|

| Salt Formation | Converting weakly acidic or basic drugs into salt forms, which often have higher aqueous solubility. ijpca.org | The basic nature of the imidazole ring (pKa ≈ 7) makes it suitable for forming stable crystalline salts with strong acids, thereby improving solubility and suitability for formulation. jopir.innih.gov |

| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid state, often leading to improved dissolution rates. jpsbr.org | This technique was successfully used to improve the solubility of the imidazole derivative tinidazole. jpsbr.org |

| Particle Size Reduction | Increasing the surface area of the drug particles through methods like micronization, which can lead to a higher dissolution rate. researchgate.netekb.eg | A general physical modification applicable to crystalline imidazole-based drug candidates to enhance dissolution. ekb.eg |

| Chemical Modification | Introducing polar functional groups or reducing the number of lipophilic aromatic rings in the molecule. nih.gov | In one study, the solubility of imidazole hits was improved by reducing the number of aromatic rings and introducing a polar urea (B33335) group. nih.gov |

Metabolic stability refers to a drug's resistance to being broken down by enzymes, primarily in the liver. A compound that is metabolized too quickly will have a short duration of action and may not reach therapeutic concentrations. The structure of an imidazole derivative can be systematically modified to block metabolic "soft spots."

Fluorination: The introduction of a fluorine atom, as in this compound, is a common tactic to block sites of metabolism. The strong carbon-fluorine bond is resistant to enzymatic cleavage, and placing a fluorine atom at a position susceptible to hydroxylation can enhance metabolic stability without dramatically altering the molecule's shape. nih.govacs.org

Scaffold Hopping: In some cases, a metabolically labile aromatic ring can be replaced with a heteroaromatic ring. For example, introducing a nitrogen atom into a phenyl ring to create a pyridyl group can increase metabolic stability while maintaining potency. nih.gov

Development of Imidazole-Based Therapeutic Agents

The development of new drugs is a complex process that begins with the identification of a "hit" or "lead" compound and proceeds through extensive optimization to create a clinical candidate. danaher.com

Once a lead compound with some desired biological activity is identified, lead optimization begins. This iterative process involves the synthesis of numerous analogues, where different parts of the lead structure are systematically modified to improve potency, selectivity, and ADMET properties. danaher.comijddd.com

For a hypothetical lead compound like 1-(phenyl)imidazole, analogue development would explore substitutions on both the phenyl and imidazole rings. This process is guided by Structure-Activity Relationships (SAR), which correlate changes in chemical structure with changes in biological activity.

Hypothetical SAR for 1-(Aryl)imidazole Analogues

| Position of Modification | Type of Modification | Potential Impact on Properties |

|---|---|---|

| Phenyl Ring (e.g., position 3) | Introduction of an electron-withdrawing group (e.g., Fluorine in this compound) | May enhance receptor binding affinity; can block metabolic oxidation, thereby increasing metabolic stability. jopir.inacs.org |

| Imidazole Ring (N-1) | Substitution with various groups | Significantly impacts metabolic stability and pharmacokinetic properties. jopir.in |

| Imidazole Ring (C-2) | Substitution with different groups | Typically influences receptor binding specificity. jopir.in |

| Imidazole Ring (C-4, C-5) | Substitution with different groups | Affects lipophilicity and electronic properties of the molecule. jopir.in |

Modern drug discovery often employs a targeted design approach, where compounds are specifically engineered to interact with a particular biological target, such as an enzyme or a receptor, that is implicated in a disease. researchgate.net The imidazole scaffold is exceptionally well-suited for this purpose due to its structural and electronic features. jopir.in

The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, along with its capacity for π-π stacking interactions, allows it to bind effectively within the active sites of various biological targets. jopir.in This has led to the development of numerous targeted imidazole-based agents. For example, imidazole derivatives have been designed as selective kinase inhibitors, which block signaling pathways involved in cancer progression. jopir.in Other research has focused on designing imidazole-containing molecules to target specific receptors in the central nervous system or to inhibit enzymes crucial for the survival of pathogens. nih.govacs.org

Computational tools such as molecular docking are frequently used to guide this process. mdpi.com These methods allow scientists to simulate how a designed molecule, like an analogue of this compound, might fit into the binding site of a target protein, helping to prioritize which compounds to synthesize and test. mdpi.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole |

| Cisplatin |

| Dacarbazine |

| Fexinidazole |

| Ketoconazole |

| Liarozole |

| Miconazole (B906) |

| Miltefosine |

Future Directions in Imidazole Medicinal Chemistry

The future of imidazole-based drug discovery is geared towards the development of highly specific and effective therapeutics. This involves a multi-pronged approach encompassing rational design, exploration of new biological applications, and innovative delivery methods.

Rational Design of More Potent and Selective Derivatives

The rational design of new chemical entities is a cornerstone of modern medicinal chemistry. For this compound, this approach would involve leveraging its structure to create derivatives with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on analogous compounds, such as 4-(4'-fluorophenyl)imidazoles, has demonstrated that modifications to the imidazole core can significantly influence kinase selectivity. Derivatives have been synthesized that show inhibitory activity against key enzymes like p38α MAPK, CK1δ, and JAK2 kinases, which are implicated in inflammatory diseases and cancer. Future research could apply these principles to this compound, systematically modifying the imidazole ring and the fluorophenyl group to probe interactions with various enzyme active sites. Computational modeling and molecular docking studies would be instrumental in predicting binding affinities and guiding the synthesis of novel, more effective compounds.

Exploration of Novel Biological Targets

While the broader class of imidazole derivatives has been explored for a wide range of biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—the specific targets of this compound are not extensively documented in publicly available research. Future investigations should aim to screen this compound and its rationally designed derivatives against a diverse panel of biological targets.

One promising area of exploration is in oncology. Studies on other fluorophenyl-substituted imidazole compounds have revealed potential anticancer properties. For example, certain derivatives have been investigated for their ability to inhibit enzymes crucial for cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR). A systematic biological evaluation of this compound and its analogs against a variety of cancer cell lines could uncover novel anticancer leads. Furthermore, exploring its potential as an antimicrobial agent is another viable research avenue, given the known antimicrobial properties of many imidazole-containing compounds. High-throughput screening campaigns followed by detailed mechanistic studies will be essential to identify and validate new therapeutic applications for this chemical scaffold.

Application in Supramolecular Chemistry and Drug Delivery

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for developing advanced drug delivery systems. The imidazole moiety, with its hydrogen bond donors and acceptors, is well-suited for building supramolecular assemblies. These larger structures can be designed to encapsulate and protect drug molecules, control their release profile, and target specific tissues or cells.

The application of imidazole derivatives in drug delivery is an active area of research. For example, 1-(3-aminopropyl)-imidazole has been utilized to create pH-sensitive nanocarriers. These smart delivery systems are designed to release their therapeutic payload in the acidic microenvironment of tumors, thereby increasing the drug's efficacy while minimizing side effects on healthy tissues. Given this precedent, this compound could be incorporated into similar supramolecular structures. Its properties could be harnessed to create novel nanoparticles, hydrogels, or metal-organic frameworks for targeted drug delivery. Future research in this area would involve synthesizing and characterizing these supramolecular systems and evaluating their drug loading and release capabilities in vitro and in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)imidazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via palladium-catalyzed C-H activation or condensation reactions. For example, Pd-catalyzed coupling of imidazole with 3-fluorophenyl halides under inert atmospheres (e.g., nitrogen) in solvents like DMF or THF improves regioselectivity . Yield optimization requires monitoring reaction time (typically 12-24 hours), temperature (80-120°C), and catalyst loading (5-10 mol%). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : The imidazole protons (δ 7.2-7.8 ppm) and fluorine-substituted aromatic protons (δ 7.0-7.5 ppm) show distinct splitting patterns. Coupling constants (e.g., J = 8-10 Hz for ortho-F interactions) validate substitution positions .

- IR : Stretching vibrations for C-F bonds (~1220 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) confirm functional groups .

- Elemental Analysis : Matching experimental C, H, N percentages with theoretical values (e.g., C: 65.2%, H: 4.1%, N: 13.5%) ensures purity .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2-8°C. Toxicity data (e.g., LD50 > 500 mg/kg in rodents) suggest moderate hazard, but acute exposure may cause skin irritation. Dispose via certified chemical waste systems .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or ORTEP-III determines bond lengths, angles, and torsional strain. For example, the dihedral angle between the imidazole ring and fluorophenyl group (~15-25°) influences electronic conjugation. Hydrogen-bonding networks (e.g., C-H···F interactions) can be mapped to predict packing efficiency .

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential surfaces, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in understanding reaction mechanisms (e.g., electrophilic substitution at the imidazole C4 position) .

Q. How does the 3-fluorophenyl substituent affect biological activity compared to other halogenated analogs?

- Methodology :

- In vitro assays : Compare MIC (Minimum Inhibitory Concentration) against fungal strains (e.g., Candida albicans) with analogs like 1-(4-Fluorophenyl)imidazole. Fluorine’s electronegativity enhances membrane penetration, improving antifungal activity .

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP51) using AutoDock Vina. The 3-F substituent may form stronger van der Waals interactions than Cl/Br analogs .

Q. How can researchers address contradictions in reported synthetic yields or biological efficacy?

- Methodology :

- Statistical meta-analysis : Pool data from multiple studies (e.g., yield ranges: 45-85%) to identify outliers and optimize protocols .

- Control experiments : Verify purity (HPLC, >99%) and test under standardized conditions (e.g., identical cell lines, solvent systems) to isolate variables .

Methodological Tables

Table 1 : Key spectroscopic data for this compound

| Technique | Characteristic Peaks | Interpretation |

|---|---|---|

| 1H NMR | δ 7.65 (s, 1H, imidazole H), δ 7.25 (m, Ar-H) | Confirms aromatic and imidazole protons |

| 13C NMR | δ 137.2 (imidazole C2), δ 162.1 (C-F) | Validates fluorophenyl substitution |

| IR | 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F) | Identifies functional groups |

Table 2 : Computational parameters for DFT analysis

| Parameter | Value/Level | Application |

|---|---|---|

| Basis Set | 6-311++G(d,p) | High accuracy for electron distribution |

| Functional | B3LYP | Predicts HOMO-LUMO gaps |

| Solvent Model | PCM (Water) | Simulates aqueous reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.